

# 2,2-Difluoroethyl acetate chemical properties

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## Compound of Interest

Compound Name: 2,2-Difluoroethyl acetate

Cat. No.: B075174

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## Abstract

**2,2-Difluoroethyl acetate** is a fluorinated organic compound with growing significance in the chemical and pharmaceutical industries. Its unique physicochemical properties, stemming from the presence of the gem-difluoroethyl moiety, make it a valuable solvent and a key building block in the synthesis of complex molecules, including active pharmaceutical ingredients (APIs) and agrochemicals. This technical guide provides a comprehensive overview of the chemical properties, synthesis, spectral characterization, reactivity, and applications of **2,2-difluoroethyl acetate**, with a focus on its relevance to researchers and professionals in drug development.

## Chemical and Physical Properties

**2,2-Difluoroethyl acetate** is a colorless liquid with a fruity odor. The presence of two fluorine atoms on the ethyl group significantly influences its physical and chemical properties compared to its non-fluorinated analog, ethyl acetate.

## Physical Properties

A summary of the key physical properties of **2,2-difluoroethyl acetate** is presented in Table 1.

Property	Value	Reference(s)
Molecular Formula	C <sub>4</sub> H <sub>6</sub> F <sub>2</sub> O <sub>2</sub>	[1]
Molecular Weight	124.09 g/mol	[2]
Appearance	Colorless liquid	[1]
Boiling Point	106 °C	[1]
Melting Point	-81 °C	[1]
Density	1.17 g/cm <sup>3</sup>	[1]
Solubility	Soluble in organic solvents such as ethers and alcohols.	[1]

## Spectral Data

The structural confirmation of **2,2-difluoroethyl acetate** is achieved through various spectroscopic techniques.

The proton NMR spectrum of **2,2-difluoroethyl acetate** is expected to show three distinct signals:

- A singlet for the methyl protons of the acetate group.
- A triplet of triplets for the methylene protons adjacent to the oxygen and the difluoromethyl group, due to coupling with the two fluorine atoms and the geminal proton.
- A triplet for the methine proton of the difluoromethyl group, due to coupling with the two fluorine atoms.

The carbon-13 NMR spectrum provides information about the carbon framework of the molecule. The expected chemical shifts are influenced by the electronegative fluorine and oxygen atoms.

Carbon Atom	Expected Chemical Shift (ppm)
CH <sub>3</sub> -C(=O)	~20
CH <sub>3</sub> -C(=O)	~170
-O-CH <sub>2</sub> -	~65
-CH <sub>2</sub> -CF <sub>2</sub> H	~113 (triplet due to C-F coupling)

The IR spectrum of **2,2-difluoroethyl acetate** exhibits characteristic absorption bands corresponding to its functional groups.

Functional Group	Wavenumber (cm <sup>-1</sup> )	Intensity
C=O (ester)	~1750	Strong
C-O (ester)	~1240	Strong
C-F	~1100	Strong

The mass spectrum of **2,2-difluoroethyl acetate** will show a molecular ion peak (M<sup>+</sup>) at m/z = 124. The fragmentation pattern is influenced by the ester functional group and the difluoroethyl moiety. Key fragments would likely arise from the loss of the ethoxy group, the acetyl group, and rearrangements involving the fluorine atoms.

## Synthesis and Purification

**2,2-Difluoroethyl acetate** can be synthesized through the esterification of 2,2-difluoroethanol with acetyl chloride.

## Experimental Protocol: Synthesis of 2,2-Difluoroethyl Acetate

Materials:

- 2,2-Difluoroethanol
- Acetyl chloride

- Triethylamine
- Dichloromethane (DCM)
- Anhydrous magnesium sulfate
- Water

Procedure:[2]

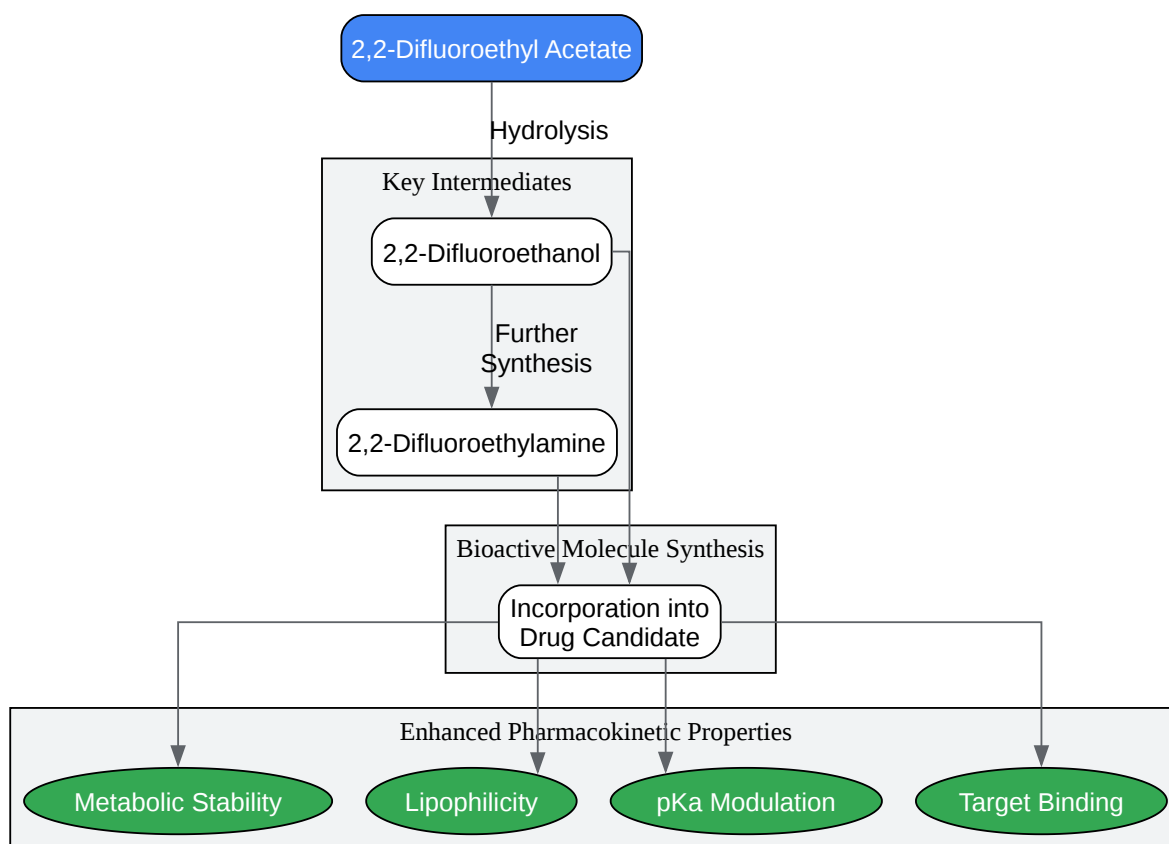
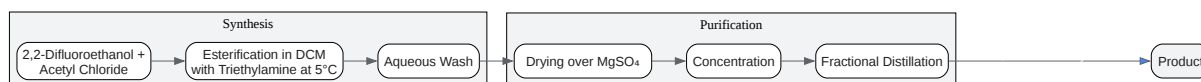
- Dissolve 1.1 equivalents of acetyl chloride in dichloromethane.
- Cool a solution of 1.0 equivalent of 2,2-difluoroethanol in a separate flask to 5°C.
- Slowly add the acetyl chloride solution dropwise to the 2,2-difluoroethanol solution while maintaining the temperature at 5°C. The addition should take approximately 1.5 hours.
- After the addition is complete, stir the reaction mixture at 5°C for another 1.5 hours.
- Add 2.0 equivalents of triethylamine in four portions, with 1.5 hours of stirring between each addition.
- Continue to stir the reaction at 5°C until the 2,2-difluoroethanol is completely consumed (monitor by TLC or GC).
- Add water to the reaction mixture to wash and separate the phases.
- Dry the organic phase over anhydrous magnesium sulfate.
- Concentrate the organic phase under reduced pressure to obtain the crude **2,2-difluoroethyl acetate**.

## Purification

The crude product can be purified by fractional distillation under atmospheric or reduced pressure to yield pure **2,2-difluoroethyl acetate**.

## Synthesis Workflow

The following diagram illustrates the workflow for the synthesis and purification of **2,2-difluoroethyl acetate**.



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## References

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- 2. Ethyl difluoroacetate(454-31-9) <sup>1</sup>H NMR [m.chemicalbook.com]
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